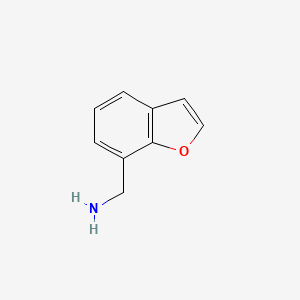

Benzofuran-7-ylmethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzofuran-7-ylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5H,6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXFQEZOYVRABNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CN)OC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Benzofuran 7 Ylmethanamine and Its Derivatives

Established Synthetic Routes to Benzofuran-7-ylmethanamine

Traditional synthetic approaches to benzofuran-7-ylmethanamine often rely on a two-stage process: the construction of a suitably functionalized benzofuran (B130515) core, followed by the elaboration of a substituent at the 7-position into the desired methanamine group.

Reduction of Cyano Precursors to Benzofuran-7-ylmethanamine

A common and direct method for the synthesis of benzofuran-7-ylmethanamine involves the reduction of a 7-cyanobenzofuran precursor. The cyano group serves as a stable and accessible functional handle that can be converted to the aminomethyl group in the final step of a synthetic sequence. This transformation is a fundamental reaction in organic synthesis, and several reducing agents can be employed to achieve this conversion effectively.

The choice of reducing agent is critical and depends on the desired reaction conditions and the presence of other functional groups in the molecule. Commonly used reagents and conditions for the reduction of aryl nitriles to benzylamines include:

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of readily converting nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Common catalysts include Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney Nickel. The reaction is often performed under pressure and in a solvent like ethanol (B145695) or ethyl acetate (B1210297). This method is considered a "green" alternative due to the use of hydrogen as the reductant.

Borane Complexes: Reagents such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) are also effective for the reduction of nitriles to amines under milder conditions compared to LiAlH₄.

A plausible synthetic route starting from a precursor like 7-bromobenzofuran (B40398) is outlined below. The bromo-substituted benzofuran can undergo a cyanation reaction, for example, using copper(I) cyanide, to yield 7-cyanobenzofuran. Subsequent reduction of the cyano group provides the target molecule, benzofuran-7-ylmethanamine.

| Step | Reactant | Reagents | Product | Typical Yield |

| 1 | 7-Bromobenzofuran | CuCN, DMF | 7-Cyanobenzofuran | Moderate to High |

| 2 | 7-Cyanobenzofuran | LiAlH₄, THF or H₂, Pd/C | Benzofuran-7-ylmethanamine | High |

Cyclization and Ring Closure Approaches to Benzofuran-7-ylmethanamine Precursors

The construction of the benzofuran ring system is a cornerstone of synthesizing its derivatives. Various cyclization strategies have been developed to form the core heterocyclic structure, often starting from substituted phenols. These methods aim to create a benzofuran with a functional group at the 7-position that can be later converted to the methanamine moiety.

One of the classical methods is the Perkin rearrangement , which historically was used to synthesize the benzofuran ring itself. Modern approaches often involve intramolecular cyclization reactions. For instance, an o-alkynylphenol can undergo cyclization to form the benzofuran ring. To obtain a 7-substituted benzofuran, the starting phenol (B47542) must bear the precursor functional group at the corresponding position.

A general strategy involves the synthesis of a 2-alkoxy-3-substituted phenol, which can then undergo intramolecular cyclization. For example, a key intermediate could be a derivative of vanillin, which contains methoxy (B1213986) and aldehyde groups that can be manipulated to build the furan (B31954) ring. Another powerful approach is the intramolecular C-O bond formation using transition metal catalysis, such as iron or copper, to cyclize aryl ketones into benzofurans.

The synthesis of precursors for benzofuran-7-ylmethanamine can be achieved through methods such as:

Acid-catalyzed cyclization of compounds containing a carbonyl group through dehydration.

Palladium-catalyzed ring closure reactions.

Intramolecular Friedel-Crafts reaction to form the heterocyclic ring.

These cyclization reactions are fundamental to creating the benzofuran scaffold, which is then further functionalized to yield the desired methanamine derivative.

Novel and Evolving Synthetic Strategies

Recent advances in organic synthesis have led to the development of more efficient, atom-economical, and versatile methods for constructing benzofuran derivatives. These include catalytic approaches, multicomponent reactions, and asymmetric syntheses.

Catalytic Approaches in Benzofuran-7-ylmethanamine Synthesis (e.g., Transition-Metal Catalysis)

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including benzofurans. These methods often proceed under mild conditions with high efficiency and functional group tolerance. A variety of transition metals have been employed, each offering unique reactivity.

Palladium (Pd) Catalysis: Palladium is one of the most widely used metals in benzofuran synthesis. Reactions such as the Sonogashira coupling of o-halophenols with terminal alkynes, followed by an intramolecular cyclization, are common. Palladium catalysts can also be used in C-H activation/oxidation tandem reactions to construct the benzofuran core.

Copper (Cu) Catalysis: Copper catalysts are often used in conjunction with palladium or on their own. They are particularly useful for Sonogashira coupling reactions and for intramolecular cyclizations. Copper-catalyzed annulative amination of o-alkynylphenols provides a route to 3-aminobenzofurans.

Rhodium (Rh) and Ruthenium (Ru) Catalysis: Rhodium and Ruthenium catalysts have been employed in C-H activation and annulation reactions to build the benzofuran skeleton. For example, ruthenium-catalyzed reaction between alkynes and m-hydroxybenzoic acids can yield benzofuran derivatives.

Nickel (Ni) and Iron (Fe) Catalysis: These earth-abundant metals are gaining traction as more sustainable alternatives to precious metals. Nickel-catalyzed intramolecular nucleophilic addition of aryl halides to ketones can produce benzofuran derivatives. Iron-catalyzed ring-closing reactions have also been reported.

| Catalyst System | Reaction Type | Starting Materials | Key Features |

| Palladium(II) acetate / Ligand | Sonogashira Coupling / Cyclization | o-Iodophenols, Terminal Alkynes | High yields, good functional group tolerance. |

| Copper(I) Iodide | Co-catalyst in Sonogashira Coupling | o-Iodophenols, Terminal Alkynes | Essential for high yields in many Pd-catalyzed systems. |

| Rhodium Complexes | C-H Activation / Annulation | Salicylic Acid Derivatives, Alkynes | Access to highly substituted benzofurans. |

| Ruthenium Complexes | C-H Alkenylation / Annulation | m-Hydroxybenzoic Acids, Alkynes | Aerobic oxidation, use of green solvents. |

| Nickel(II) Chloride / Ligand | Intramolecular Nucleophilic Addition | Aryl Halides, Aryl Ketones | Utilizes an earth-abundant metal catalyst. |

| Iron(III) Chloride | Intramolecular Cyclization | Electron-rich Aryl Ketones | Non-precious metal catalyst. |

Multicomponent Reaction Sequences for Benzofuran-7-ylmethanamine Analogs

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most of the atoms from the starting materials. MCRs are advantageous due to their operational simplicity, atom economy, and ability to rapidly generate libraries of structurally diverse molecules.

Several MCRs have been developed for the synthesis of benzofuran derivatives. For example, a one-pot, five-component reaction involving a Ugi-azide reaction coupled with an intramolecular cyclization catalyzed by Pd/Cu has been used to create tetrazole-benzofuran hybrids. Another approach involves the condensation of polyalkoxyphenols, arylglyoxals, and Meldrum's acid to access benzofuran-3-ylacetic acids.

While the direct synthesis of benzofuran-7-ylmethanamine via an MCR has not been extensively reported, these methods are powerful for creating analogs. For instance, an MCR could be designed using a starting material that already contains the 7-substituted benzofuran core, or a component that would install a precursor to the methanamine group at the 7-position during the reaction sequence. The development of new MCRs remains an active area of research for accessing novel benzofuran-based chemical space.

Asymmetric Synthesis of Chiral Benzofuran-Based Methanamines

The synthesis of enantiomerically pure chiral amines is of great importance in medicinal chemistry, as the biological activity of a molecule can be highly dependent on its stereochemistry. Asymmetric synthesis of chiral benzofuran-based methanamines can be approached in several ways.

One strategy involves the asymmetric reduction of a suitable precursor, such as a ketimine derived from a 7-acylbenzofuran. This can be achieved using chiral catalysts or stoichiometric chiral reducing agents.

Another powerful approach is the use of catalytic asymmetric reactions to construct the chiral center. For instance, a chiral copper(II)-catalyzed asymmetric Henry reaction of benzofuran-2-carbaldehydes with nitroalkanes has been used to produce chiral benzofuryl β-amino alcohols, which are precursors to chiral amines. While this example is for the 2-position, the principle could be adapted for a 7-formylbenzofuran.

Nickel-catalyzed enantioconvergent substitution reactions have emerged as a versatile method for the asymmetric synthesis of chiral amines. This methodology could potentially be applied to a racemic precursor to selectively form one enantiomer of a chiral benzofuran-based methanamine.

Furthermore, chiral organocatalysis provides a metal-free alternative for asymmetric synthesis. For example, chiral squaramide catalysts have been used in the asymmetric [4+2] cyclization of azadienes with azlactones to afford benzofuran-fused N-heterocycles with high enantioselectivity. These complex scaffolds contain chiral amine functionalities and highlight the potential of organocatalysis in this field. The development of catalytic asymmetric methods is crucial for accessing single enantiomers of biologically active benzofuran-7-ylmethanamine derivatives.

Derivatization and Functionalization Techniques

The derivatization of Benzofuran-7-ylmethanamine can be strategically approached by targeting two primary sites: the aminomethyl moiety at the 7-position and the aromatic benzofuran core itself. This allows for a high degree of molecular diversity, enabling fine-tuning of physicochemical and biological properties.

The primary amine of the aminomethyl group is a versatile handle for introducing a wide array of substituents through N-alkylation and N-acylation reactions. These transformations are fundamental in medicinal chemistry for modulating properties such as solubility, lipophilicity, and target binding affinity.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through nucleophilic substitution reactions with alkyl halides (e.g., alkyl iodides, bromides, or chlorides). To control the degree of alkylation and prevent the formation of quaternary ammonium (B1175870) salts, the reaction is typically performed in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine (B128534). These bases neutralize the hydrogen halide formed during the reaction, facilitating the formation of mono- or di-alkylated products. The choice of solvent, temperature, and stoichiometry of the alkylating agent are critical parameters for achieving high selectivity and yield.

N-Acylation: Acylation of the aminomethyl group to form amides is readily accomplished using acylating agents like acyl chlorides or acid anhydrides. These reactions are generally high-yielding and proceed under mild conditions, often in the presence of a base like pyridine (B92270) or triethylamine to scavenge the acidic byproduct. The resulting amides are typically more stable and less basic than the parent amine. This functionalization is a common strategy for creating bioisosteres of other functional groups and for introducing specific pharmacophoric elements.

Interactive Table 1: N-Alkylation and Acylation Reactions of Benzofuran-7-ylmethanamine Use the filters below to select a reaction type.

| Reaction Type | Reagent | Base | Solvent | Product |

| N-Alkylation | Methyl Iodide | K₂CO₃ | Acetonitrile | N-Methyl-benzofuran-7-ylmethanamine |

| N-Alkylation | Benzyl Bromide | Et₃N | Dichloromethane | N-Benzyl-benzofuran-7-ylmethanamine |

| N-Alkylation | Propyl Iodide | K₂CO₃ | DMF | N,N-Dipropyl-benzofuran-7-ylmethanamine |

| N-Acylation | Acetyl Chloride | Pyridine | Dichloromethane | N-(Benzofuran-7-ylmethyl)acetamide |

| N-Acylation | Benzoyl Chloride | Et₃N | Tetrahydrofuran | N-(Benzofuran-7-ylmethyl)benzamide |

| N-Acylation | Acetic Anhydride | Pyridine | Dichloromethane | N-(Benzofuran-7-ylmethyl)acetamide |

Halogenation and Other Aromatic Substitutions on the Benzofuran Core

The benzofuran ring system is susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of various functional groups onto the core structure. The inherent reactivity of the benzofuran nucleus favors substitution on the electron-rich furan ring, primarily at the C2 and C3 positions. The regioselectivity of these reactions is influenced by the nature of the electrophile and the reaction conditions.

The aminomethyl group at the C7 position on the benzene (B151609) ring is an activating, ortho-, para-directing group. However, the furan ring is generally more activated towards electrophilic attack than the benzene portion of the molecule. Consequently, electrophilic substitution is expected to occur preferentially at the C2 position, which is sterically more accessible and electronically favored in many benzofuran systems.

Halogenation: Direct halogenation of the benzofuran core can be achieved using reagents such as N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) for bromination and chlorination, respectively. These reactions typically proceed under mild conditions and exhibit good regioselectivity for the C2 position.

Nitration and Sulfonation: Introduction of a nitro group (nitration) or a sulfonic acid group (sulfonation) can be accomplished using standard electrophilic aromatic substitution protocols, such as treatment with nitric acid in the presence of sulfuric acid. Careful control of reaction temperature is crucial to prevent side reactions.

Friedel-Crafts Reactions: Acylation and alkylation of the benzofuran core can be performed under Friedel-Crafts conditions. For example, Friedel-Crafts acylation with an acyl chloride and a Lewis acid catalyst like aluminum chloride typically yields the 2-acylbenzofuran derivative.

Interactive Table 2: Electrophilic Aromatic Substitution on Benzofuran-7-ylmethanamine Use the filters below to select a substitution type.

| Substitution Type | Reagent | Catalyst/Conditions | Expected Major Product |

| Halogenation | N-Bromosuccinimide (NBS) | AIBN, CCl₄, reflux | 2-Bromo-benzofuran-7-ylmethanamine |

| Halogenation | Chlorine (Cl₂) | Acetic Acid | 2-Chloro-benzofuran-7-ylmethanamine |

| Nitration | HNO₃ / H₂SO₄ | 0 °C | 2-Nitro-benzofuran-7-ylmethanamine |

| Acylation | Acetyl Chloride | AlCl₃, CS₂ | 2-Acetyl-benzofuran-7-ylmethanamine |

Formation of Complex Conjugates and Hybrid Structures

Benzofuran-7-ylmethanamine is an excellent synthon for constructing complex molecular architectures and hybrid molecules. This strategy, often employed in drug discovery, involves covalently linking two or more distinct pharmacophores to create a single molecule with potentially synergistic or novel biological activities. The amine functionality serves as a key attachment point for these conjugations.

Amide Bond Formation: One of the most common strategies is the formation of an amide bond between the aminomethyl group of the benzofuran derivative and a carboxylic acid of another molecule of interest (e.g., another heterocyclic system like indole (B1671886) or thiazole). This is typically achieved using standard peptide coupling reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator like 1-Hydroxybenzotriazole (HOBt).

Reductive Amination: The primary amine can also react with aldehydes or ketones on other molecular scaffolds in a reductive amination reaction. This process involves the initial formation of a Schiff base (imine), which is then reduced in situ, commonly with reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to form a stable secondary amine linkage.

These methods enable the synthesis of diverse hybrid structures, combining the benzofuran moiety with other biologically relevant cores to explore new chemical space.

Interactive Table 3: Synthesis of Benzofuran-7-ylmethanamine Conjugates Use the filters below to select a conjugation chemistry.

| Conjugation Chemistry | Partner Moiety | Coupling Reagent(s) | Linker Type | Example Hybrid Structure |

| Amide Formation | Indole-3-carboxylic acid | EDC, HOBt | Amide | Benzofuran-Indole Hybrid |

| Amide Formation | Thiazole-4-carboxylic acid | DCC, DMAP | Amide | Benzofuran-Thiazole Hybrid |

| Reductive Amination | Pyridine-4-carbaldehyde | NaBH(OAc)₃ | Secondary Amine | Benzofuran-Pyridine Hybrid |

| Nucleophilic Substitution | 2-Chloropyrimidine | K₂CO₃, DMF | Secondary Amine | Benzofuran-Pyrimidine Hybrid |

Chemical Reactivity and Mechanistic Studies of Benzofuran 7 Ylmethanamine

Amine-Based Reactions

The primary amine moiety attached to the benzofuran (B130515) core via a methylene (B1212753) bridge is a key center of reactivity. This group readily participates in classical amine reactions, including salt formation, condensation with carbonyls, and reductive amination processes.

Salt Formation and Protonation Dynamics

As a primary amine, Benzofuran-7-ylmethanamine behaves as a Brønsted-Lowry base, readily accepting a proton from an acid to form a corresponding ammonium (B1175870) salt. The lone pair of electrons on the nitrogen atom is available to form a coordinate covalent bond with a proton (H⁺). This protonation typically occurs in the presence of both inorganic and organic acids.

The general reaction is as follows: Benzofuran-7-CH₂NH₂ + HX → Benzofuran-7-CH₂NH₃⁺X⁻

The stability and properties of the resulting salt depend on the nature of the acid used. Studies on analogous benzylamines show that under certain conditions, such as electrospray ionization, the protonated amine can undergo fragmentation, often involving the loss of ammonia (B1221849) (NH₃) at low collision energies nih.govresearchgate.net. The dynamics of protonation can influence the compound's solubility, crystallinity, and biological availability.

Condensation Reactions with Carbonyl Compounds

Benzofuran-7-ylmethanamine, being a primary amine, reacts with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases youtube.comchemistrysteps.comjove.comchemistrysteps.comlibretexts.org. This reaction is typically acid-catalyzed and proceeds through a two-part mechanism involving the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule chemistrysteps.comjove.com.

The initial step is the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon, which forms a tetrahedral intermediate known as a carbinolamine chemistrysteps.comjove.com. Under mildly acidic conditions (pH 4-5), the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (H₂O). The lone pair on the adjacent nitrogen then expels the water molecule, forming a positively charged species called an iminium ion. Finally, deprotonation of the nitrogen atom yields the neutral imine product chemistrysteps.comlibretexts.org. The reversibility of this reaction can be controlled by the removal or addition of water youtube.com.

Table 1: Examples of Imine Formation with Benzofuran-7-ylmethanamine

| Carbonyl Reactant | Catalyst | Product |

|---|---|---|

| Benzaldehyde | Mild Acid (e.g., H⁺) | N-(Benzofuran-7-ylmethyl)-1-phenylmethanimine |

| Acetone | Mild Acid (e.g., H⁺) | N-(Benzofuran-7-ylmethyl)propan-2-imine |

Reductive Amination Pathways

Reductive amination is a powerful method for forming new carbon-nitrogen bonds and provides a pathway to synthesize more complex amines from Benzofuran-7-ylmethanamine chemistrysteps.comorganic-chemistry.org. In this two-step, one-pot process, Benzofuran-7-ylmethanamine can react with an aldehyde or ketone to form an imine (as described in 3.1.2), which is then immediately reduced to a secondary amine without being isolated.

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃], which are mild enough not to reduce the initial aldehyde or ketone but are effective at reducing the intermediate iminium ion chemistrysteps.comorganic-chemistry.org. This method is highly versatile for the alkylation of the primary amine group.

Conversely, Benzofuran-7-ylmethanamine itself can be synthesized via the reductive amination of its corresponding aldehyde, benzofuran-7-carbaldehyde, using ammonia nih.govtandfonline.comacs.org.

Table 2: Synthesis of Secondary Amines via Reductive Amination

| Carbonyl Compound | Reducing Agent | Resulting Secondary Amine |

|---|---|---|

| Formaldehyde | NaBH₃CN | N-Methyl-1-(benzofuran-7-yl)methanamine |

| Acetaldehyde | NaBH(OAc)₃ | N-Ethyl-1-(benzofuran-7-yl)methanamine |

Benzofuran Core Reactivity

The benzofuran ring system is an aromatic structure with its own distinct reactivity, particularly concerning electrophilic substitution. The presence of the aminomethyl substituent on the benzene (B151609) portion of the core influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the benzofuran ring is a complex interplay of the activating nature of the heterocyclic furan (B31954) ring and the directing effects of substituents on the benzene ring libretexts.orglibretexts.orgunizin.org. In general, the furan ring is more susceptible to electrophilic attack than the benzene ring.

The aminomethyl group (-CH₂NH₂) at the C7 position is an activating group and an ortho, para-director libretexts.orgunizin.org. This means it increases the electron density of the aromatic ring through resonance and inductive effects, making the ring more reactive towards electrophiles. It will direct incoming electrophiles primarily to the positions ortho and para to itself. In the case of Benzofuran-7-ylmethanamine, these positions are C6 and C4, respectively.

However, the inherent reactivity of the furan ring, particularly at the C2 and C3 positions, must also be considered. The outcome of an EAS reaction will depend on the specific electrophile and the reaction conditions, which can favor substitution on either the benzene or the furan portion of the molecule.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Products (Position of Substitution) | Directing Influence |

|---|---|---|---|

| Nitration | NO₂⁺ | 4-Nitro- and 6-Nitro-benzofuran-7-ylmethanamine | -CH₂NH₂ group |

| Halogenation | Br⁺ / Cl⁺ | 4-Bromo- and 6-Bromo-benzofuran-7-ylmethanamine | -CH₂NH₂ group |

| Friedel-Crafts Acylation | RCO⁺ | 4-Acyl- and 6-Acyl-benzofuran-7-ylmethanamine | -CH₂NH₂ group |

Rearrangement Reactions of Benzofuran Intermediates

While Benzofuran-7-ylmethanamine itself may not readily undergo rearrangement, the synthesis of its core benzofuran structure often involves key rearrangement reactions of precursor molecules. These reactions are crucial for constructing the fused ring system from simpler starting materials.

One prominent example is the Claisen rearrangement . The synthesis of benzofurans can proceed through a cascade reaction involving an intermolecular alkoxylation followed by a Claisen rearrangement nih.govacs.orgcdnsciencepub.com. This chemistrysteps.comchemistrysteps.com-sigmatropic rearrangement is a powerful tool for carbon-carbon bond formation in the synthesis of complex aromatic systems, including the benzofuran skeleton nih.gov.

Another significant pathway involves the rearrangement of chalcones . Methods have been developed for the highly selective synthesis of benzofuran isomers by rearranging and subsequently transforming 2-hydroxychalcones nih.govresearchgate.netnih.gov. Depending on the reaction conditions, cyclized 2,3-dihydrobenzofuran (B1216630) intermediates, obtained from the rearranged products, can be selectively converted into different benzofuran isomers nih.gov. These strategies highlight the importance of molecular rearrangements in accessing the foundational structures from which compounds like Benzofuran-7-ylmethanamine are derived.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| Benzofuran-7-ylmethanamine |

| Benzofuran-7-carbaldehyde |

| Benzaldehyde |

| Acetone |

| Cyclohexanone |

| N-(Benzofuran-7-ylmethyl)-1-phenylmethanimine |

| N-(Benzofuran-7-ylmethyl)propan-2-imine |

| N-(Benzofuran-7-ylmethyl)cyclohexan-1-imine |

| Formaldehyde |

| Acetaldehyde |

| N-Methyl-1-(benzofuran-7-yl)methanamine |

| N-Ethyl-1-(benzofuran-7-yl)methanamine |

| N-Benzyl-1-(benzofuran-7-yl)methanamine |

| 4-Nitro-benzofuran-7-ylmethanamine |

| 6-Nitro-benzofuran-7-ylmethanamine |

| 4-Bromo-benzofuran-7-ylmethanamine |

| 6-Bromo-benzofuran-7-ylmethanamine |

| 4-Acyl-benzofuran-7-ylmethanamine |

| 6-Acyl-benzofuran-7-ylmethanamine |

| 4-Sulfonyl-benzofuran-7-ylmethanamine |

| 6-Sulfonyl-benzofuran-7-ylmethanamine |

| 2,3-dihydrobenzofuran |

| 2-hydroxychalcone |

| Sodium cyanoborohydride |

| Sodium triacetoxyborohydride |

Intermediacy in Complex Organic Synthesis

Benzofuran-7-ylmethanamine serves as a valuable intermediate in the field of organic synthesis, primarily owing to the reactive primary amine group attached to the benzofuran scaffold. This functionality allows it to be a versatile building block for the construction of more complex, polyfunctional molecules. Its utility is particularly noted in synthetic pathways that aim to incorporate the benzofuran core into larger molecular frameworks, leveraging the amine as a handle for elaboration.

Role of Benzofuran-7-ylmethanamine as a Building Block for Heterocyclic Systems

The primary amine of Benzofuran-7-ylmethanamine is a key functional group that enables its use as a nucleophilic building block in the assembly of larger molecules. One of the principal applications is in the formation of new carbon-nitrogen bonds through reactions such as reductive amination. This strategy allows for the direct attachment of the benzofuran-7-yl-methyl moiety to other molecular fragments, paving the way for the synthesis of complex targets.

A notable example involves the reaction of Benzofuran-7-ylmethanamine with unsaturated aldehydes. In a specific synthetic route, it is reacted with trans-cinnamaldehyde in the presence of a reducing agent, sodium borohydride (B1222165) (NaBH₄), to produce a secondary allylamine (B125299) in a high yield of 95% nih.gov. This reaction demonstrates the role of Benzofuran-7-ylmethanamine as a foundational component, where its structural core is integrated into a more elaborate molecule containing an allylic amine functionality, a versatile synthon for further chemical transformations.

| Reactant A | Reactant B | Reducing Agent | Product | Yield (%) |

| Benzofuran-7-ylmethanamine | trans-Cinnamaldehyde | Sodium Borohydride (NaBH₄) | N-(Benzofuran-7-ylmethyl)-3-phenylprop-2-en-1-amine | 95 |

Table 1: Reductive Amination Utilizing Benzofuran-7-ylmethanamine. nih.gov

Pathways to Structurally Diverse Benzofuran-Containing Molecules

The utility of Benzofuran-7-ylmethanamine extends beyond its initial role as a nucleophile. The products derived from its initial reactions can serve as substrates for subsequent modifications, thereby opening pathways to a diverse range of benzofuran-containing molecules. This sequential reaction approach is a cornerstone of synthetic strategy, allowing for the systematic buildup of molecular complexity.

Following the aforementioned reductive amination, the resulting secondary amine can undergo further functionalization, such as N-alkylation, to generate a library of structurally related compounds nih.gov. For instance, the allylamine product synthesized from Benzofuran-7-ylmethanamine and trans-cinnamaldehyde can be treated with various alkylating agents. The N-alkylation with iodoethane (B44018) or 2-iodopropane, facilitated by a base like sodium hydride (NaH) in dimethylformamide (DMF), leads to the corresponding tertiary amines nih.gov. This two-step process—reductive amination followed by N-alkylation—exemplifies a straightforward and efficient pathway to structurally diverse molecules, all originating from the Benzofuran-7-ylmethanamine building block.

| Starting Material | Alkylating Agent | Base | Solvent | Product |

| N-(Benzofuran-7-ylmethyl)-3-phenylprop-2-en-1-amine | Iodoethane | NaH | DMF | N-(Benzofuran-7-ylmethyl)-N-ethyl-3-phenylprop-2-en-1-amine |

| N-(Benzofuran-7-ylmethyl)-3-phenylprop-2-en-1-amine | 2-Iodopropane | NaH | DMF | N-(Benzofuran-7-ylmethyl)-N-isopropyl-3-phenylprop-2-en-1-amine |

Table 2: N-Alkylation of a Benzofuran-7-ylmethanamine Derivative to Achieve Structural Diversity. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy of Benzofuran-7-ylmethanamine and Analogs

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. While specific spectral data for benzofuran-7-ylmethanamine is not widely published, analysis of related benzofuran (B130515) derivatives allows for the prediction of its characteristic NMR signals.

Proton (¹H) NMR: The ¹H NMR spectrum of benzofuran-7-ylmethanamine is expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the benzofuran core would appear in the downfield region, typically between 7.0 and 8.0 ppm. The protons of the furan (B31954) ring (at positions 2 and 3) would resonate in a specific region, influenced by the oxygen heteroatom. The methylene (B1212753) (-CH₂) protons of the aminomethyl group would likely appear as a singlet or a doublet (if coupled to the amine proton) around 3.8-4.5 ppm. The amine (-NH₂) protons would present as a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon framework. The benzofuran core would display eight distinct signals in the aromatic region (approximately 100-160 ppm). The carbons attached to the oxygen atom (C7a and C2) would be the most deshielded. The methylene carbon of the aminomethyl group is expected to resonate in the range of 40-50 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Benzofuran-7-ylmethanamine

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2 | ~7.5 - 7.7 | ~145 |

| H-3 | ~6.7 - 6.9 | ~105 |

| H-4 | ~7.4 - 7.6 | ~120-125 |

| H-5 | ~7.2 - 7.4 | ~120-125 |

| H-6 | ~7.2 - 7.4 | ~120-125 |

| -CH₂- | ~3.8 - 4.5 | ~40-50 |

| -NH₂ | Variable (broad) | - |

| C-7a | - | ~150-155 |

| C-3a | - | ~125-130 |

Note: These are predicted values based on general principles and data from analogous compounds. Actual experimental values may vary.

To unambiguously assign proton and carbon signals and to determine the connectivity of the molecule, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between scalar-coupled protons, confirming the connectivity of protons within the benzene (B151609) and furan rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between different parts of the molecule, such as linking the aminomethyl group to the C7 position of the benzofuran ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons, which helps in determining the preferred conformation of the molecule, particularly the orientation of the aminomethyl side chain relative to the benzofuran ring system.

Vibrational Spectroscopy Applications (FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum of benzofuran-7-ylmethanamine would be expected to display several key absorption bands. The N-H stretching of the primary amine group would typically appear as a medium to weak doublet in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic and furan rings would be found in the 1450-1600 cm⁻¹ region. A strong band corresponding to the C-O-C asymmetric stretching of the furan ring is expected around 1250 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often give strong signals in the Raman spectrum, which can help confirm the presence of the benzofuran scaffold.

Table 2: Expected Characteristic Vibrational Frequencies for Benzofuran-7-ylmethanamine

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | Medium-Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| N-H Bend (Amine) | 1590 - 1650 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-O-C Asymmetric Stretch | ~1250 | Strong |

| C-N Stretch | 1020 - 1250 | Medium |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental composition. For benzofuran-7-ylmethanamine (C₉H₉NO), the theoretical exact mass can be calculated.

Molecular Formula: C₉H₉NO

Calculated Monoisotopic Mass: 147.06841 u

Experimental determination of the molecular ion peak via HRMS (e.g., using ESI-QTOF) with a mass that matches this calculated value to within a few parts per million (ppm) provides strong evidence for the molecular formula. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns. For aminomethyl-benzofuran structures, a characteristic fragmentation is the cleavage of the C-C bond alpha to the nitrogen atom (α-cleavage), which would result in the loss of the aminomethyl group or related fragments. For instance, in related aminopropyl benzofuran isomers, a key fragment ion at m/z 131 is observed, corresponding to the benzofuran ring after cleavage of the side chain. nih.gov This type of fragmentation analysis helps to distinguish between isomers and confirm the structural arrangement. nih.gov

X-ray Crystallography of Benzofuran-7-ylmethanamine and Crystalline Derivatives

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound or a suitable crystalline derivative, the exact positions of atoms, bond lengths, bond angles, and torsional angles can be determined.

While a crystal structure for benzofuran-7-ylmethanamine itself is not publicly available, data from derivatives such as 5-(2,3-dihydro-7-benzofuryl)-2-methylpyrazolo[4,3-d]pyrimidin-7-one confirms the planarity of the benzofuran ring system. znaturforsch.com

A crystal structure would definitively establish the conformation of the aminomethyl side chain relative to the benzofuran ring. researchgate.net It would reveal the torsion angle between the plane of the aromatic ring and the C-C-N bond of the side chain. Furthermore, analysis of the crystal packing would show intermolecular interactions, such as hydrogen bonding involving the amine group, which stabilize the crystal lattice. researchgate.net In the absence of chiral centers, stereochemistry is not a factor for the parent molecule, but for chiral derivatives, crystallography would unambiguously determine the absolute configuration.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Benzofuran-7-ylmethanamine |

| 2-(2-methylaminoprolyl)benzofuran (2-MAPB) |

| 5-(2-methylaminopropyl)benzofuran (5-MAPB) |

Analysis of Crystal Packing and Intermolecular Interactions

A comprehensive search of scientific literature and crystallographic databases was conducted to obtain data on the crystal structure of Benzofuran-7-ylmethanamine. This investigation aimed to provide a detailed analysis of its crystal packing and the nature of its intermolecular interactions, which are crucial for understanding its solid-state properties.

Despite a thorough search, no publicly available experimental data from single-crystal X-ray diffraction studies for Benzofuran-7-ylmethanamine could be located. Consequently, detailed research findings, including crystallographic parameters and specific intermolecular contacts, are not available at this time. The scientific community has not yet published a definitive crystal structure for this specific compound.

Without experimental crystallographic data, a detailed and accurate discussion of the crystal packing, hydrogen bonding network, and other non-covalent interactions that govern the supramolecular architecture of Benzofuran-7-ylmethanamine in the solid state cannot be provided. Such an analysis would require precise information on bond lengths, bond angles, torsion angles, and the spatial arrangement of molecules within the unit cell.

Therefore, the generation of data tables detailing these structural parameters and a descriptive analysis of the intermolecular interactions for Benzofuran-7-ylmethanamine is not possible. Further research, specifically the successful crystallization and subsequent X-ray diffraction analysis of this compound, is required to elucidate these structural features.

Computational and Theoretical Chemistry of Benzofuran 7 Ylmethanamine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like Benzofuran-7-ylmethanamine. DFT methods offer a balance between computational cost and accuracy, making them suitable for studying the electronic structure, reaction energetics, and spectroscopic parameters of medium-sized organic molecules. physchemres.orgsci-hub.se

The electronic structure of a molecule governs its stability, reactivity, and physical properties. For Benzofuran-7-ylmethanamine, DFT calculations can be used to determine the distribution of electron density and to analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. For Benzofuran-7-ylmethanamine, the HOMO is expected to be localized primarily on the electron-rich benzofuran (B130515) ring system. The LUMO, conversely, indicates the region most likely to accept an electron, highlighting sites susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. jetir.org A smaller energy gap suggests higher polarizability and greater chemical reactivity. researchgate.net In studies of other benzofuran derivatives, this energy gap has been shown to be crucial for understanding intramolecular charge transfer and molecular stability. jetir.org

| Parameter | Description | Calculated Value |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | [Calculated Value in eV] |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | [Calculated Value in eV] |

| HOMO-LUMO Energy Gap (ΔE) | Energy difference between LUMO and HOMO | [Calculated Value in eV] |

Computational methods can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. idc-online.com For Benzofuran-7-ylmethanamine, DFT calculations can provide theoretical ¹H and ¹³C NMR spectra. This prediction is invaluable for confirming the compound's structure and for assigning signals in experimentally obtained spectra. The calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), provide the predicted chemical shifts. nih.gov The accuracy of these predictions has been shown to be sufficient to distinguish between different isomers and conformers in complex organic molecules. idc-online.com

| Atom Type | Atom Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic Protons (Ring) | [Calculated Range] |

| ¹H | Methylene (B1212753) Protons (-CH₂) | [Calculated Value] |

| ¹H | Amine Protons (-NH₂) | [Calculated Value] |

| ¹³C | Aromatic Carbons (Ring) | [Calculated Range] |

| ¹³C | Methylene Carbon (-CH₂) | [Calculated Value] |

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves locating the structures of reactants, products, intermediates, and, most importantly, transition states. For reactions involving Benzofuran-7-ylmethanamine, such as N-alkylation, N-acylation, or electrophilic aromatic substitution on the benzofuran nucleus, computational studies can determine the activation energies and reaction enthalpies. This information helps predict the feasibility of a reaction pathway and the regioselectivity of the products. For instance, by comparing the activation energies for substitution at different positions on the aromatic ring, one could predict the most likely product isomer. Such mechanistic insights have been proposed for various synthetic routes to benzofuran derivatives. nih.gov

| Reaction Parameter | Description | Calculated Value |

|---|---|---|

| Activation Energy (Ea) | The energy barrier for the reaction to occur. | [Calculated Value in kcal/mol] |

| Reaction Energy (ΔEr) | The net energy change between products and reactants. | [Calculated Value in kcal/mol] |

| Transition State Geometry | The molecular structure at the highest point of the energy barrier. | [Optimized Coordinates] |

Molecular Modeling and Simulation

While quantum mechanics provides a detailed electronic picture, molecular modeling and simulation techniques are used to study the larger-scale behavior of molecules, including their conformational preferences and interactions with other molecules.

Benzofuran-7-ylmethanamine possesses conformational flexibility, primarily around the single bond connecting the aminomethyl group to the benzofuran ring. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. This can be achieved by systematically rotating the flexible bond and calculating the potential energy at each step using molecular mechanics force fields. The resulting low-energy conformers represent the most probable shapes of the molecule in a given environment. Molecular dynamics (MD) simulations can further explore the conformational landscape over time, providing insights into the molecule's flexibility and how it might adapt its shape upon binding to a target. A topology for the closely related compound 2,3-Dihydro-1-benzofuran-5-ylmethanaminium is available, which can serve as a basis for generating parameters for MD simulations.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. africanjournalofbiomedicalresearch.comresearchgate.net This method is fundamental in drug discovery for predicting the binding mode and affinity of a potential drug molecule to its biological target. nih.govafricanjournalofbiomedicalresearch.com

For Benzofuran-7-ylmethanamine, docking studies would involve placing the molecule into the active site of a selected target protein. The software then samples numerous possible orientations and conformations of the ligand within the site and scores them based on a force field that estimates the binding energy. researchgate.net The results can reveal key intermolecular interactions, such as:

Hydrogen bonds: The primary amine (-NH₂) group is a strong hydrogen bond donor, and the furan (B31954) oxygen is a potential acceptor.

Pi-stacking interactions: The aromatic benzofuran ring can interact with aromatic residues (e.g., Phenylalanine, Tyrosine) in the protein's active site.

Hydrophobic interactions: The carbon framework of the molecule can engage in favorable interactions with nonpolar residues.

These studies are crucial for hypothesis-driven drug design, suggesting chemical modifications to the Benzofuran-7-ylmethanamine scaffold that could enhance its binding affinity and selectivity for a specific biological target. researchgate.net

| Parameter | Description | Example Result |

|---|---|---|

| Binding Energy | Estimated free energy of binding. More negative values indicate stronger binding. | -7.5 kcal/mol |

| Interacting Residues | Amino acid residues in the protein active site that interact with the ligand. | Tyr82, Asp120, Phe210 |

| Key Interactions | Specific types of non-covalent bonds formed. | H-bond with Asp120, π-π stacking with Phe210 |

Structure Activity Relationship Sar Studies of Benzofuran 7 Ylmethanamine Derivatives

Correlating Structural Modifications with Pharmacological Activities

The therapeutic efficacy of benzofuran (B130515) derivatives is intricately linked to the nature and position of various substituents on the core benzofuran structure. Alterations can profoundly affect the molecule's interaction with biological targets, thereby modulating its activity.

The location and electronic nature (whether electron-donating or electron-withdrawing) of substituents on the benzofuran ring system are pivotal in determining the pharmacological profile of the derivatives.

Substitutions at C-2 and C-3: Early SAR studies identified that substitutions at the C-2 position, particularly with ester or heterocyclic rings, were crucial for cytotoxic activity. For antibacterial activity, substitutions at the C-3 and C-6 positions have been found to significantly influence efficacy and bacterial strain specificity. Specifically, hydroxyl groups at C-3 and C-4 tend to confer good antibacterial properties, whereas a hydroxyl group at C-2 does not enhance activity.

Substitutions on the Benzene (B151609) Ring: The benzene portion of the benzofuran core also presents key opportunities for modification. For instance, in the context of antimicrobial activity, the presence of electron-withdrawing groups, especially in the ortho position of the benzofuran ring, tends to increase potency. Conversely, electron-donating groups can weaken antimicrobial effects. Studies on SIRT2 inhibitors showed that electron-donating groups (like methoxy) on the benzofuran core enhanced the inhibitory effect compared to electron-withdrawing groups (like fluoro).

Halogenation: The introduction of halogen atoms is a common strategy to enhance bioactivity. The position of the halogen is a critical determinant of its effect. For example, in a series of anticancer agents, maximum cytotoxic activity was observed when a halogen atom was placed at the para-position of an N-phenyl ring attached to the benzofuran scaffold. The hydrophobic and electron-donating characteristics of halogens are considered beneficial for enhancing cytotoxic properties. In another study, the presence of bromine on a methyl or acetyl group attached to the benzofuran system increased cytotoxicity against both normal and cancer cells. For antibacterial activity, derivatives with two bromo substituents at C-5 of the benzofuran and C-4 of an attached phenyl ring showed excellent potency.

The aminomethyl group, as seen in Benzofuran-7-ylmethanamine, serves as a versatile linker and a key interaction moiety. While SAR studies for the 7-position are less common than for the 2, 3, and 5-positions, research on related structures underscores the importance of such amine-containing side chains.

In the development of histamine (B1213489) H3 receptor antagonists, a series of 5-amino and 5-(aminomethyl)benzofuran derivatives were synthesized. This work demonstrated that moving from a direct amino linkage to an aminomethyl linker provided greater structural flexibility, leading to compounds with significantly improved binding potency. This suggests that the aminomethyl group can act as a critical spacer, allowing for optimal orientation of the molecule within a receptor's binding site. The basicity of the amine is also a key factor, influencing solubility and the potential for ionic interactions with biological targets. Several aminobenzofuran derivatives have been noted for their marked antiarrhythmic activity.

SAR in Specific Biological Contexts (Mechanistic Focus)

The principles of SAR are most powerfully applied when focused on a specific biological outcome. By correlating structural changes with effects like antimicrobial, anticancer, or osteogenic activity, researchers can design derivatives optimized for a particular therapeutic purpose.

SAR studies for antimicrobial benzofurans have yielded several guiding principles for enhancing potency.

Influence of Electronic Groups: A recurring theme is the impact of electronic properties. Electron-withdrawing groups on the benzofuran ring are generally favorable for activity, while electron-donating groups tend to diminish it.

Key Substituents: The presence of specific moieties is crucial. Studies have concluded that benzofuran, pyrazoline, and thiazole (B1198619) components are essential for the antimicrobial activity of certain hybrid derivatives.

Positional Effects: The position of substituents greatly matters. A hydroxyl group at the C-6 position has been shown to confer excellent antibacterial activity against a range of bacterial strains. In another series, compounds featuring two bromo substituents, one at C-5 of the benzofuran ring and another at C-4 of a phenyl ring, demonstrated potent antibacterial effects.

The table below summarizes the antimicrobial activity of selected benzofuran derivatives.

| Compound Type | Substituents | Target Organism | Activity (MIC) |

| Benzofuran-Barbitone | 5-Bromo (benzofuran) & 4-Bromo (phenyl) | Various Bacteria | 29.76-31.96 mmol/L |

| Benzofuran-5-ol | Varied | Fungal Species | 1.6-12.5 µg/mL |

| Disulfide-containing Benzofuran | Varied | X. oryzae pv oryzae (Xoo) | EC50 as low as 0.28 µg/mL |

| Disulfide-containing Benzofuran | Varied | X. oryzae pv oryzicola (Xoc) | EC50 as low as 0.56 µg/mL |

MIC (Minimum Inhibitory Concentration), EC50 (Half-maximal Effective Concentration). (Data sourced from references)

The development of benzofuran-based anticancer agents is a very active area of research, with SAR studies providing a clear roadmap for optimization.

C-2 Position: Substitutions at the C-2 position of the benzofuran ring are frequently highlighted as being critical for cytotoxic activity.

Halogenation: Attaching bromine to methyl or acetyl groups on the benzofuran skeleton has been shown to increase cytotoxicity. The hydrophobic and electron-donating properties of halogens on appended phenyl rings also enhance cytotoxic effects, with the para-position being optimal for activity.

Hybrid Structures: Combining the benzofuran scaffold with other heterocyclic motifs like chalcone, triazole, or imidazole (B134444) can produce highly potent hybrid molecules, leveraging synergistic cytotoxic effects.

Methoxy (B1213986) Groups: In one study, the presence of two methoxy groups at the ortho and para positions of a substituent resulted in the most potent anti-tumor activity within that series.

The table below presents the cytotoxic activity of various benzofuran derivatives against different cancer cell lines.

| Compound/Derivative Class | Substituent(s) | Cell Line | Activity (IC50) |

| MCC1019 | Bromomethyl-substituted | A549 (Lung) | 16.4 µM |

| Combretastatin A-4 analogue | Trimethoxy acetophenone | Not Specified | 0.43 µM |

| 5-chlorobenzofuran-2-carboxamides | Varied | Multiple | Apoptotic |

| Benzofuran-Thiazole Hybrids | p-tolyl group | Breast & Lung | Moderate activity |

IC50 (Half-maximal Inhibitory Concentration). (Data sourced from references)

Recent research has explored benzofuran derivatives as potential orally active treatments for osteoporosis by promoting osteoblast differentiation.

A study focused on synthesizing various 3,5-disubstituted benzofuran derivatives identified key SAR insights for this specific activity. Researchers found that a 3-phenoxy benzofuran skeleton was a promising scaffold. By modifying substituents, they identified compound 23d (3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide) as a lead candidate. This compound demonstrated potent promotion of osteoblast differentiation, likely through the inhibition of cyclin-dependent kinase 8 (CDK8), and exhibited good oral absorption.

The study systematically evaluated changes at the 5-position. While an unsubstituted derivative had no activity, the introduction of a halogen (chloro, bromo) led to moderate activity. A significant enhancement in activity was achieved by introducing a carboxamide group at the C-5 position. Further modifications to the side chain attached to the 3-position phenoxy group also modulated activity, highlighting the importance of this region for interaction with the biological target.

The table below shows the osteoblast differentiation-promoting activity of selected benzofuran derivatives.

| Compound | Key Structural Features | Activity Metric | Value |

| 23d | 3-phenoxy, 5-carboxamide, specific ether side chain | EC200 (ALP activity) | Potent |

| 4a | 3-phenoxy, 5-unsubstituted | ALP Activity | Inactive |

| 4b, 4c, 4d | 3-phenoxy, 5-halogen | ALP Activity | Moderate |

| 5 | 3-phenoxy, 5-carboxamide | ALP Activity | Markedly Increased |

ALP (Alkaline Phosphatase), EC200 (Concentration for 200% activity increase). (Data sourced from references)

Enzyme Inhibition Profile SAR (e.g., Diapophytoene Desaturase, Aurora B Kinase, CDK8)

The inhibitory activity of benzofuran-7-ylmethanamine derivatives has been evaluated against several key enzymes implicated in various diseases. The following sections detail the SAR for the inhibition of Diapophytoene Desaturase, Aurora B Kinase, and Cyclin-Dependent Kinase 8 (CDK8).

Diapophytoene Desaturase (CrtN)

Diapophytoene desaturase (CrtN) is a critical enzyme in the biosynthesis of staphyloxanthin, a carotenoid pigment that contributes to the virulence of Staphylococcus aureus. Inhibition of CrtN represents a promising antivirulence strategy. Research into benzofuran-7-ylmethanamine derivatives has identified potent inhibitors of this enzyme.

A study focused on derivatives of naftifine (B1207962), a known CrtN inhibitor, led to the discovery of highly active benzofuran-7-ylmethanamine analogs. The core structure consists of a benzofuran-7-ylmethyl group attached to a secondary amine, which is further substituted. The SAR investigation revealed several key features:

The Benzofuran Moiety: The benzofuran ring itself is a crucial structural element for activity.

The Amine Linker: The presence of a methylamine (B109427) linker at the 7-position of the benzofuran ring is essential.

Substitution on the Nitrogen: The nature of the substituent on the nitrogen atom significantly influences the inhibitory potency. Aromatic and bulky aliphatic groups are generally favored. For instance, replacement of the naphthylmethyl group of naftifine with a benzofuran-7-ylmethyl group and subsequent modifications on the other side of the nitrogen atom led to compounds with nanomolar efficacy.

Detailed findings from this research are summarized in the interactive data table below, showcasing the impact of various substituents on the inhibitory concentration (IC50) against S. aureus Newman CrtN.

| Compound | R Group on Nitrogen | IC50 (nM) against S. aureus Newman CrtN |

|---|---|---|

| Derivative 1 | (E)-3-phenylprop-2-en-1-yl | 5.45 |

| Derivative 2 | naphthalen-1-ylmethyl | 0.38 |

| Derivative 3 | 3,4-dichlorobenzyl | 1.21 |

| Derivative 4 | biphenyl-4-ylmethyl | 0.89 |

Aurora B Kinase

Aurora B kinase is a key regulator of mitosis, and its overexpression is linked to various cancers. While specific SAR studies on benzofuran-7-ylmethanamine derivatives as Aurora B inhibitors are not extensively documented in publicly available literature, research on broader benzofuran derivatives provides valuable insights.

Generally, for benzofuran-based kinase inhibitors, the following structural features are important:

Planar Aromatic Core: The flat benzofuran ring system often interacts with the ATP-binding pocket of the kinase.

Substituents at the 2- and 3-positions: Modifications at these positions can significantly impact potency and selectivity. For instance, the introduction of substituted phenyl or heterocyclic rings can lead to interactions with specific amino acid residues in the kinase domain.

Hydrogen Bonding Moieties: The presence of groups capable of forming hydrogen bonds, such as amides or hydroxyls, is often crucial for anchoring the inhibitor to the hinge region of the kinase.

A hypothetical benzofuran-7-ylmethanamine derivative designed to inhibit Aurora B might feature a larger aromatic system attached to the amine to enhance interactions within the ATP-binding site.

CDK8

Cyclin-dependent kinase 8 (CDK8) is a component of the Mediator complex and plays a role in transcription regulation. Its dysregulation has been implicated in cancer. As with Aurora B kinase, specific SAR data for benzofuran-7-ylmethanamine derivatives targeting CDK8 is limited. However, general principles for benzofuran-based CDK inhibitors can be extrapolated.

Key considerations for the design of benzofuran-based CDK8 inhibitors include:

Scaffold Rigidity: A rigid benzofuran core can help to properly orient substituents for optimal binding.

Side Chains for Selectivity: The nature and position of side chains on the benzofuran ring are critical for achieving selectivity over other CDKs.

Interactions with the Hinge Region: A common strategy for kinase inhibitors is to include a hydrogen bond donor-acceptor pair that can interact with the backbone of the kinase's hinge region. In the context of a benzofuran-7-ylmethanamine, the amine group or further modifications could potentially serve this purpose.

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For benzofuran-7-ylmethanamine derivatives, a general pharmacophore model for enzyme inhibition can be proposed based on the available data for related compounds.

A typical pharmacophore for a kinase inhibitor based on the benzofuran scaffold would likely include:

Aromatic Ring Feature: Representing the benzofuran core, which often engages in hydrophobic and pi-stacking interactions.

Hydrogen Bond Acceptor/Donor: Crucial for interaction with the hinge region of the kinase. The oxygen of the furan (B31954) ring or the nitrogen of the methanamine group could serve as acceptors, while the N-H of the amine could be a donor.

Hydrophobic/Aromatic Features: These would be positioned to interact with hydrophobic pockets within the enzyme's active site. The substituents on the amine would be critical for defining these features.

Ligand Design Principles

Based on the SAR and pharmacophore considerations, several ligand design principles can be formulated for developing potent and selective benzofuran-7-ylmethanamine-based enzyme inhibitors:

Scaffold Hopping and Bioisosteric Replacement: The benzofuran-7-ylmethanamine core can be considered a privileged scaffold. Modifications can involve replacing parts of the molecule with bioisosteres to improve properties such as potency, selectivity, or metabolic stability.

Structure-Based Design: When the crystal structure of the target enzyme is available, computational docking can be used to predict the binding mode of benzofuran-7-ylmethanamine derivatives. This allows for the rational design of new compounds with improved interactions with key residues in the active site.

Fragment-Based Growth: The benzofuran-7-ylmethanamine core can be used as a starting point, and different fragments can be "grown" from the amine nitrogen to explore and optimize interactions with different sub-pockets of the enzyme's active site.

Optimization of Physicochemical Properties: Alongside optimizing for potency, it is crucial to design ligands with favorable absorption, distribution, metabolism, and excretion (ADME) properties. This includes tuning parameters like lipophilicity (logP), polar surface area (PSA), and the number of rotatable bonds.

By applying these principles, medicinal chemists can systematically explore the chemical space around the benzofuran-7-ylmethanamine scaffold to develop novel and effective enzyme inhibitors for various therapeutic applications.

Advanced Applications and Research Directions

Medicinal Chemistry Applications (Mechanistic/Target-based focus)

The benzofuran (B130515) nucleus is a key pharmacophore in the development of therapeutic agents for a range of diseases. Its derivatives have been investigated for their ability to interact with various biological targets, leading to promising applications in neurodegenerative diseases and oncology.

Neurotrophic Factor Activity Enhancement and Neurogenesis Modulation

Neurotrophic factors are essential for the development, survival, and function of neurons. Enhancing their activity is a key therapeutic strategy for neurodegenerative disorders. Research has shown that certain benzofuran derivatives can promote neuroprotection by collaborating with endogenous growth factors. A series of these derivatives were found to work in conjunction with Insulin-Like Growth Factor 1 (IGF-1) to enhance neuroprotective activity in primary neural cells from rat hippocampi and cerebral cortices nih.gov.

The modulation of neurogenesis, the process of generating new neurons, is another critical area of research, particularly for conditions like Alzheimer's disease (AD). Neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF) are known to support neurogenesis in the adult brain nih.gov. Studies have demonstrated that continuous infusion of NGF in adult rats can facilitate hippocampal neurogenesis and improve the survival of new neurons nih.gov. The development of benzofuran derivatives that can enhance the signaling of such neurotrophic factors represents a promising avenue for therapeutic intervention in cognitive decline nih.gov.

β-Amyloid and Tau Inhibition Studies (Mechanistic)

The aggregation of β-amyloid (Aβ) peptides and the hyperphosphorylation of Tau protein are pathological hallmarks of Alzheimer's disease. The benzofuran structure has been central to the design of inhibitors targeting these processes.

Mechanistic studies reveal that certain benzofuran compounds inhibit Aβ fibril formation by binding directly to the peptide capes.gov.br. This interaction appears to occur at a specific recognition site on the β-amyloid molecule, which interferes with the peptide's ability to self-assemble into pathogenic fibrils capes.gov.br. The inhibitory activity of these benzofurans shows a strong correlation with their ability to bind to β-amyloid capes.gov.br. Furthermore, some orally active benzofuran analogues have demonstrated potent anti-aggregation activity, highlighting their potential for AD treatment researchgate.net. From a molecular kinetics perspective, inhibitors can act by binding to the surface of fibrils and blocking secondary nucleation, a critical step in the rapid proliferation of amyloid aggregates mdpi.com.

In addition to targeting protein aggregation directly, some benzofuran derivatives have been shown to modulate the expression of the genes responsible for these proteins. In animal models of AD, treatment with specific benzofuran-based compounds led to reduced expression levels of the amyloid precursor protein (APP) and Tau genes, suggesting a multi-faceted therapeutic potential nih.govnih.gov.

Modulation of DNA Gyrase and Telomerase Enzymes

The benzofuran scaffold has also been utilized to design inhibitors of critical enzymes in bacteria and cancer cells, namely DNA gyrase and telomerase.

DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibiotics mdpi.com. It is absent in human cells, making it a selective target for antibacterial agents mdpi.com. Novel compounds combining benzofuran and pyrazole (B372694) scaffolds have been synthesized and shown to be potent inhibitors of E. coli DNA gyrase B. One particular compound demonstrated significant suppression of the enzyme with a half-maximal inhibitory concentration (IC50) of 9.80 µM, an activity level comparable to the antibiotic ciprofloxacin (B1669076) mdpi.com.

Telomerase Inhibition: Telomerase is an enzyme responsible for maintaining telomere length and is overactive in the majority of cancer cells, making it a prime target for anticancer therapies. Certain heterocyclic structures, when attached to a benzofuran core, have been investigated for their ability to inhibit this enzyme researchgate.net. A series of novel benzofuran derivatives were synthesized and tested for their antitumor activity against a human liver carcinoma cell line (HEPG2). One compound, in particular, was found to be the most active, with an IC50 value of 12.4 µg/mL researchgate.net. The mechanism of telomerase activity is complex and can be modulated by various cellular signaling pathways, including phosphorylation events, presenting multiple points for intervention by targeted inhibitors nih.gov.

| Target Enzyme | Compound Class | Key Findings | Reference |

| E. coli DNA Gyrase B | Benzofuran–pyrazole derivative | Potent inhibition with an IC50 of 9.80 µM. | mdpi.com |

| Telomerase | Benzofuran derivative with thiazolidinone | Demonstrated antitumor activity against HEPG2 cells (IC50 = 12.4 µg/mL). | researchgate.net |

Materials Science and Engineering

Beyond medicine, the unique chemical structure of benzofuran lends itself to applications in materials science, particularly in the creation of advanced polymers with novel functionalities.

Integration into Advanced Functional Polymers

Advanced functional polymers are materials designed with specific properties, such as stimuli-responsiveness, self-healing capabilities, or unique electronic characteristics rsc.org. These functions are often achieved by incorporating specific chemical groups into the polymer structure rsc.org.

The furan (B31954) ring within the benzofuran structure is particularly useful for creating dynamic materials through Diels-Alder "click chemistry." This reaction involves a diene (the furan) and a dienophile, which can form reversible covalent bonds. Researchers have integrated furan derivatives into polymethacrylate (B1205211) backbones to develop self-healing materials rsc.org. When polymers containing furan moieties are combined with a dienophile linker, they form cross-linked networks. This bond is thermally reversible; upon heating, the bond breaks (a retro-Diels-Alder reaction), and upon cooling, it reforms, allowing the material to heal cracks and damage rsc.org. This approach demonstrates how the inherent reactivity of the furan component of benzofuran can be harnessed to create sophisticated, functional polymers with applications in coatings, electronics, and soft robotics.

Luminescent and Optoelectronic Applications

The inherent electronic properties of the benzofuran ring system make it a promising platform for the development of novel luminescent and optoelectronic materials. Although direct studies on Benzofuran-7-ylmethanamine are not extensively documented, research on related derivatives highlights the potential of this structural class.

Certain synthesized benzofuran derivatives have been observed to exhibit fluorescence within the visible light spectrum. nih.gov More complex systems incorporating the benzofuran moiety have been developed for specific applications. For instance, Fluorenobenzofuran has been identified as a high-triplet-energy host material suitable for designing green phosphorescent Organic Light-Emitting Diodes (OLEDs). sci-hub.se Furthermore, compounds linking benzofuran to naphthyridine have demonstrated high fluorescence and quantum yield, indicating strong light-emitting capabilities. sci-hub.se

Theoretical investigations into the properties of benzofuran oligomers provide insight into their optoelectronic behavior. researchgate.net Studies using density functional theory (DFT) and time-dependent DFT (TD-DFT) on benzofuran trimers have been employed to calculate their structures, ionization potentials, electron affinities, and absorption spectra, which are crucial parameters for designing new materials for electronic and optical applications. researchgate.net The photophysical properties of various benzofuran derivatives are often studied using both solvatochromic and computational methods to understand their behavior in different environments. sci-hub.se

| Benzofuran Derivative Class | Observed/Studied Property | Potential Application |

| General Substituted Benzofurans | Fluorescence in the visible range nih.gov | General fluorophores, markers |

| Fluorenobenzofuran | High triplet energy host material sci-hub.se | Green Phosphorescent OLEDs |

| Benzofuran-Naphthyridine | High fluorescence and quantum yield sci-hub.se | High-efficiency light emitters |

| Benzofuran Trimers | Studied via theoretical calculations researchgate.net | Design of novel optical materials |

Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry involves the study of systems composed of multiple molecules connected by non-covalent interactions. The design of molecules that can spontaneously self-assemble into larger, well-defined structures is a key aspect of this field, with applications in nanotechnology, materials science, and biology. rsc.orgnih.gov

The structure of Benzofuran-7-ylmethanamine contains key features that make it a promising candidate for the design of supramolecular ligands. A supramolecular ligand is a molecule designed to bind to a specific substrate (like a metal ion or another organic molecule) and to participate in self-assembly processes. nih.gov The formation of these complex structures is driven by the integration of multiple non-covalent interactions. nih.gov

For Benzofuran-7-ylmethanamine, the potential interaction sites include:

The Benzofuran Ring: The aromatic system can participate in π-π stacking interactions with other aromatic molecules.

The Amine Group (-CH₂NH₂): This group is a classic hydrogen bond donor and can also act as a coordination site for metal ions.

The Furan Oxygen: The lone pair electrons on the oxygen atom can act as a hydrogen bond acceptor.

The strategic combination of these features could allow Benzofuran-7-ylmethanamine to be used as a building block in metallo-supramolecular polymers or to form ordered structures through hydrogen bonding networks. rsc.org The precise control over the shape, size, and sequence of such building blocks is crucial for achieving hierarchical assembly into ordered nanoscale structures. nih.gov

The self-assembly of molecules is governed by a variety of weak intermolecular forces. Studies on the benzofuran ring system have provided detailed insights into the nature of these non-covalent interactions. In complexes formed between benzofuran and other molecules, interactions are often dominated by dispersion forces.

Investigations using Fourier transform microwave spectroscopy combined with quantum-chemical calculations have characterized these interactions in detail. For example, in a benzofuran-formaldehyde complex, the two components are linked through a π-π interaction. dntb.gov.ua In a complex with diethyl disulfide, the structure is stabilized by a combination of cooperative S···π, CH···π, and CH···O weak intermolecular interactions.

| Interaction Type | Description | Example Benzofuran Complex |

| π-π Interaction | Attraction between the electron clouds of aromatic rings. | Benzofuran-Formaldehyde dntb.gov.ua |

| S···π Interaction | Interaction between a sulfur atom's lone pair and the π-system of the benzofuran ring. | Benzofuran-Diethyl Disulfide |

| CH···π Interaction | A form of hydrogen bonding where a C-H bond acts as the donor and the π-system is the acceptor. | Benzofuran-Diethyl Disulfide |

| CH···O Interaction | A weak hydrogen bond between a C-H group and the oxygen atom of the furan ring. | Benzofuran-Diethyl Disulfide |

Understanding these fundamental interactions is critical for predicting and controlling the assembly of more complex structures based on the Benzofuran-7-ylmethanamine scaffold.

Catalytic Applications in Organic Synthesis

The benzofuran moiety is a key component in many important molecules, and catalytic methods are central to their synthesis and functionalization. While the direct use of Benzofuran-7-ylmethanamine as a catalyst is not yet established, the field provides context for its potential roles.

Transition metal catalysis is a cornerstone of modern organic synthesis, and the performance of a metal catalyst is heavily dependent on the ligands that coordinate to it. While there is extensive literature on the use of transition metals like palladium, copper, and gold to synthesize the benzofuran ring, the use of benzofuran derivatives as ligands is less common. elsevier.comcoopscolevis.comresearchgate.net